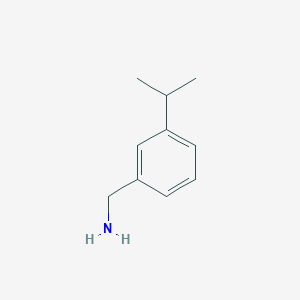

3-Isopropylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-propan-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGGFLATENTNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110207-94-8 | |

| Record name | [3-(propan-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Isopropylbenzylamine synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 3-Isopropylbenzylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a primary amine of significant interest as a structural motif and key intermediate in the synthesis of pharmaceuticals and fine chemicals. Its synthesis requires strategies that ensure high purity and yield, primarily by avoiding the common pitfall of over-alkylation. This technical guide provides an in-depth analysis of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore the mechanisms, advantages, and practical considerations of leading methodologies, including reductive amination, the Gabriel synthesis, and direct catalytic amination of alcohols. Each section offers detailed experimental protocols, mechanistic diagrams, and a comparative analysis to guide the selection of the most appropriate route for a given application.

Introduction and Retrosynthetic Overview

The synthesis of primary amines is a cornerstone of organic chemistry. However, traditional methods like the direct alkylation of ammonia with alkyl halides are often plagued by poor selectivity, leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium salts.[1][2][3][4][5] This lack of control arises because the product primary amine is often more nucleophilic than ammonia itself, leading to further reaction with the alkyl halide.[3][4]

To overcome these challenges, several robust methods have been developed. For a target molecule like this compound, the most viable retrosynthetic disconnections point to three primary precursors: 3-isopropylbenzaldehyde, 3-isopropylbenzyl halide, and 3-isopropylbenzyl alcohol. This guide will focus on the most effective pathways originating from these starting materials.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Reductive Amination of 3-Isopropylbenzaldehyde

Reductive amination is arguably the most versatile and widely used method for synthesizing amines.[6][7] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired amine.[8][9] This one-pot procedure is highly efficient and generally provides excellent yields.

Mechanism of Action

The reaction proceeds in two key stages:

-

Imine Formation: 3-Isopropylbenzaldehyde reacts with ammonia under mildly acidic conditions to form a hemiaminal intermediate, which then dehydrates to yield the corresponding imine.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine to afford this compound.

A critical aspect of this synthesis is the choice of reducing agent. The agent must be capable of reducing the imine but not the starting aldehyde.[8] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly well-suited for this purpose as their reactivity is moderated, allowing for the selective reduction of the protonated imine (iminium ion) over the carbonyl group.[6][8] Catalytic hydrogenation is also a highly effective and atom-economical approach.[9][10]

Caption: Mechanism of Reductive Amination.

Comparative Analysis of Reducing Agents

| Reducing Agent | Catalyst/Solvent | Temperature | Advantages | Disadvantages |

| H₂ Gas | Raney Ni, Pd/C | Room to elevated | High atom economy, clean | Requires specialized high-pressure equipment |

| NaBH₃CN | Methanol, Ethanol | Room Temp | Mild, selective, good yields[6] | Toxic cyanide byproduct |

| NaBH(OAc)₃ | EtOAc, DCE, THF | Room Temp | Non-toxic, mild, excellent selectivity[6][11] | More expensive, can be moisture sensitive |

| NaBH₄ | Methanol, Ethanol | 0°C to Room Temp | Inexpensive, readily available | Less selective, can reduce aldehyde if not controlled[12] |

Experimental Protocol: Synthesis via NaBH₄ Reduction

This protocol is adapted from general procedures for the reductive amination of benzaldehydes.[10]

-

Reaction Setup: To a solution of 3-isopropylbenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq) followed by aqueous ammonia (7.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 eq), ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the resulting aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Pathway II: The Gabriel Synthesis

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides.[13][14] It elegantly circumvents the issue of over-alkylation by using phthalimide as a protected form of ammonia.[1][15][16] The bulky nature of the phthalimide nucleophile ensures that only a single alkylation occurs.[1]

Mechanism of Action

The synthesis involves three main steps:

-

Deprotonation: Phthalimide is deprotonated by a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the nucleophilic potassium phthalimide.[15][17]

-

SN2 Alkylation: The phthalimide anion attacks the primary alkyl halide (3-isopropylbenzyl chloride) in a classic SN2 reaction to form N-(3-isopropylbenzyl)phthalimide.[1][17]

-

Amine Liberation: The N-alkylphthalimide is cleaved to release the free primary amine. While acidic or basic hydrolysis is possible, the most common and milder method is hydrazinolysis (the Ing-Manske procedure), which uses hydrazine (N₂H₄) to yield the amine and a stable phthalhydrazide byproduct.[15][16][17]

Caption: Mechanism of the Gabriel Synthesis.

Precursor Synthesis: 3-Isopropylbenzyl Chloride

The required starting material, 3-isopropylbenzyl chloride, can be prepared from 3-isopropylbenzyl alcohol by reaction with thionyl chloride (SOCl₂) or from 3-isopropyltoluene via free-radical chlorination. The alcohol route is often preferred in a laboratory setting for its cleaner conversion.[18][19]

Experimental Protocol: Gabriel Synthesis

This protocol is adapted from a general procedure for the synthesis of benzylamine.[20]

-

N-Alkylation: In a round-bottomed flask, combine potassium phthalimide (1.05 eq) and 3-isopropylbenzyl chloride (1.0 eq) in a polar aprotic solvent like DMF. Heat the mixture (e.g., to 80-100°C) and stir for several hours until TLC indicates the consumption of the benzyl chloride.

-

Isolation of Intermediate: Cool the reaction mixture and pour it into ice water to precipitate the N-(3-isopropylbenzyl)phthalimide. Filter the solid, wash with water, and dry.

-

Hydrazinolysis: Suspend the dried N-(3-isopropylbenzyl)phthalimide in ethanol or a similar solvent. Add hydrazine hydrate (1.1 - 1.5 eq) and reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.

-

Workup and Isolation: Cool the mixture to room temperature. Acidify with aqueous HCl to dissolve the amine product and precipitate any remaining phthalhydrazide. Filter off the solid. Make the filtrate basic with aqueous NaOH or KOH to precipitate the free this compound.

-

Purification: Extract the amine with a suitable organic solvent (e.g., ether or dichloromethane). Dry the organic extracts, filter, and remove the solvent under vacuum. The product can be further purified by distillation.

Pathway III: Direct Catalytic Amination of 3-Isopropylbenzyl Alcohol

Modern synthetic chemistry increasingly focuses on sustainable and atom-economical methods. The direct amination of alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, represents a significant advance.[21][22] This process uses a transition-metal catalyst (e.g., based on Iron, Ruthenium, or Nickel) to temporarily "borrow" hydrogen from the alcohol, forming an aldehyde in situ, which then undergoes reductive amination with the amine source.[21][22][23]

Mechanism of Action

-

Oxidation: The metal catalyst oxidizes 3-isopropylbenzyl alcohol to 3-isopropylbenzaldehyde, with the hydrogen being temporarily stored on the catalyst as a metal-hydride species.

-

Condensation: The in situ-generated aldehyde reacts with ammonia to form an imine.

-

Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final primary amine product and regenerating the active catalyst.

The only byproduct of this elegant process is water, making it an environmentally benign alternative.

Caption: The "Borrowing Hydrogen" Catalytic Cycle.

Experimental Considerations

This method is an active area of research, and conditions can vary significantly based on the chosen catalyst system.

| Catalyst System | Ammonia Source | Temperature | Key Features |

| Iron Complexes | Aq. NH₃, NH₄Cl | 100-140°C | Earth-abundant, low toxicity catalyst.[21][22] |

| Nickel Catalysts | Aq. NH₃ | 140-180°C | Effective for various benzyl alcohols.[23] |

| Ruthenium Complexes | Aq. NH₃, NH₃ in dioxane | 100-150°C | Highly efficient, broad substrate scope.[24] |

Summary and Conclusion

The synthesis of this compound can be approached through several effective pathways. The choice of method depends on factors such as scale, available equipment, cost, and safety considerations.

| Pathway | Precursor | Yield | Selectivity | Key Advantage | Primary Challenge |

| Reductive Amination | Aldehyde | Good-Excellent | High | Versatility, one-pot procedure | Choice of reducing agent (toxicity/cost) |

| Gabriel Synthesis | Benzyl Halide | Good | Excellent | Avoids over-alkylation completely | Multi-step, stoichiometric waste |

| Catalytic Amination | Alcohol | Good-Excellent | High | Atom-economical, sustainable | Requires specific catalysts, optimization |

For general laboratory synthesis, reductive amination using sodium triacetoxyborohydride offers a reliable, safe, and high-yielding route. The Gabriel synthesis remains an excellent choice when the absolute exclusion of secondary or tertiary amine impurities is paramount. For green and industrial applications, the direct catalytic amination of alcohols is a highly promising and increasingly viable strategy.

References

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. [Link]

-

Khan Academy. (n.d.). Gabriel phthalimide synthesis. [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]

-

ACS Catalysis. (2018). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. [Link]

-

Indian Academy of Sciences. (2019). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

-

ACS Publications. (2018). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. [Link]

-

Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... [Link]

-

PrepChem. (n.d.). Synthesis of 3-isopropyl-4-methoxybenzyl chloride. [Link]

-

National Institutes of Health. (2020). Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols. [Link]

-

Grokipedia. (n.d.). Leuckart reaction. [Link]

-

ACS Sustainable Chemistry & Engineering. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

Journal of Chemical Education. (1983). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. [Link]

-

Reddit. (2022). Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine?. [Link]

-

ChemistryViews. (2020). Amidation of Benzylic Alcohols Under Visible Light. [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-3-isopropylbenzyl chloride. [Link]

-

J-STAGE. (1977). Studies on Leuckart-Wallach Reaction Paths. [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

-

OpenStax. (2023). 24.6 Synthesis of Amines. [Link]

-

ResearchGate. (2019). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

-

Wikipedia. (n.d.). Leuckart reaction. [Link]

-

YouTube. (2021). Amine Synthesis - Limits of Alkylation. [Link]

-

Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

-

YouTube. (2020). primary amine synthesis. [Link]

-

IOP Conference Series: Earth and Environmental Science. (2012). Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

-

OpenStax adaptation. (n.d.). 24.6 Synthesis of Amines. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of N-Isopropylbenzylamine: Key Methods and Considerations. [Link]

- Patsnap. (n.d.). Method for synthesizing N-isopropylbenzylamine.

-

Wikipedia. (n.d.). Isopropylbenzylamine. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). How Is N-Isopropylbenzylamine Synthesized?. [Link]

-

Università di Siena. (n.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. [Link]

-

The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]

Sources

- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. reddit.com [reddit.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. ias.ac.in [ias.ac.in]

- 13. Khan Academy [khanacademy.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. prepchem.com [prepchem.com]

- 19. 4-ISOPROPYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Isopropylbenzylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the spectroscopic characteristics of 3-Isopropylbenzylamine (also known as (3-(propan-2-yl)phenyl)methanamine). Direct experimental spectroscopic data for this specific constitutional isomer is not widely available in public spectral databases. Therefore, this document leverages predictive modeling and comparative analysis with a closely related isomer, 4-isopropylbenzylamine, to present a comprehensive and scientifically grounded spectroscopic profile. The guide includes predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, field-proven protocols for data acquisition. The objective is to equip researchers with the necessary information to identify, characterize, and utilize this compound with confidence.

Introduction and Structural Context

This compound is a primary aromatic amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . Its structure consists of a benzylamine core substituted with an isopropyl group at the meta- (or 3-) position of the benzene ring.

The precise characterization of constitutional isomers like this compound is critical in drug development and chemical synthesis, as even minor structural variations can lead to significant differences in chemical reactivity, biological activity, and toxicological profiles. Spectroscopic techniques are the cornerstone of this characterization, providing a unique fingerprint of the molecule's structure.

Given the scarcity of published experimental spectra for this compound, this guide employs a predictive approach for its NMR and MS data. To provide an authoritative experimental anchor, this predicted data is presented alongside the verified experimental data for the constitutional isomer, 4-isopropylbenzylamine, allowing for a robust comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. The predicted spectra for this compound are detailed below, with a comparative analysis against the experimental data for 4-isopropylbenzylamine.

Predicted ¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Hypothetical Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the amine sample in 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering good solubility and a clean spectral window.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.

-

Acquisition: Obtain the spectrum at room temperature using a standard single-pulse experiment with 16-32 scans to ensure a good signal-to-noise ratio.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound vs. Experimental Data for 4-Isopropylbenzylamine

| Assignment (3-isomer) | Predicted δ (ppm) | Predicted Multiplicity | Assignment (4-isomer) | Experimental δ (ppm) | Multiplicity |

| Isopropyl -CH₃ | ~1.25 | Doublet (d), J ≈ 6.9 Hz | Isopropyl -CH₃ | 1.24 | Doublet (d) |

| Amine -NH₂ | ~1.5 (broad) | Singlet (s) | Amine -NH₂ | 1.39 (broad) | Singlet (s) |

| Isopropyl -CH | ~2.92 | Septet (sept), J ≈ 6.9 Hz | Isopropyl -CH | 2.90 | Septet (sept) |

| Benzylic -CH₂ | ~3.85 | Singlet (s) | Benzylic -CH₂ | 3.82 | Singlet (s) |

| Aromatic H-5 | ~7.15 | Doublet (d) | Aromatic H-3, H-5 | 7.18 | Doublet (d) |

| Aromatic H-6 | ~7.20 | Singlet-like (s) | Aromatic H-2, H-6 | 7.27 | Doublet (d) |

| Aromatic H-4 | ~7.22 | Triplet (t) | |||

| Aromatic H-2 | ~7.28 | Triplet (t) |

Note: Predicted values are based on standard chemical shift theory and may vary slightly from experimental results. Amine proton shifts are highly dependent on concentration and solvent.

Expertise & Interpretation: The key differentiator between the 3- and 4-isomers lies in the aromatic region. The 4-isomer (para-substituted) displays a highly symmetric A₂B₂ system, resulting in two distinct doublets. In contrast, the 3-isomer (meta-substituted) is predicted to show a more complex pattern with four distinct aromatic signals, including a singlet-like peak and multiplets corresponding to the different environments of the aromatic protons.

Predicted ¹³C NMR Spectroscopy of this compound

¹³C NMR provides a count of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted δ (ppm) |

| Isopropyl -CH₃ | ~24.1 |

| Isopropyl -CH | ~34.0 |

| Benzylic -CH₂ | ~46.5 |

| Aromatic C-2 | ~125.5 |

| Aromatic C-6 | ~126.2 |

| Aromatic C-4 | ~128.5 |

| Aromatic C-5 | ~129.0 |

| Aromatic C-1 | ~141.0 |

| Aromatic C-3 | ~149.2 |

Note: Predicted values are based on standard additive models.

Expertise & Interpretation: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The two quaternary aromatic carbons (C-1 and C-3) are expected at the lowest field (highest ppm), with the carbon bearing the isopropyl group (C-3) being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Hypothetical Experimental Protocol:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. A single drop of the neat liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Causality: ATR-FTIR is a rapid and reliable technique for liquid samples, requiring minimal sample preparation.

-

Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3380 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3080 - 3010 | C-H Aromatic Stretch | Ar-H |

| 2960 - 2850 | C-H Aliphatic Stretch | Isopropyl, Benzylic |

| 1600, 1490, 1450 | C=C Aromatic Ring Stretch | Benzene Ring |

| 1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 880 - 780 | C-H Out-of-Plane Bend | Meta-disubstituted Benzene |

| 750 - 700 | C-H Out-of-Plane Bend | Meta-disubstituted Benzene |

Expertise & Interpretation: The most diagnostic peaks for this compound are the two distinct N-H stretching bands characteristic of a primary amine in the 3380-3300 cm⁻¹ region. The substitution pattern on the benzene ring can be confirmed by the C-H "out-of-plane" bending vibrations in the fingerprint region (below 900 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Hypothetical Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification. Causality: GC-MS is the standard method for volatile and semi-volatile compounds like benzylamines, providing both retention time and mass spectral data.

-

Ionization: Electron Ionization (EI) at 70 eV is used. Causality: EI is a high-energy ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint for library matching and structural analysis.

-

Analysis: The ions are separated by a quadrupole mass analyzer.

Predicted Fragmentation: The molecular ion (M⁺˙) for this compound is expected at a mass-to-charge ratio (m/z) of 149. The primary fragmentation pathways are driven by the stability of the resulting cations.

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the nitrogen atom, leading to the loss of an isopropyl radical (•CH(CH₃)₂) to form the highly stable aminotropylium or related C₈H₁₀N⁺ ion at m/z 106 .

-

Alpha Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring is also common, leading to the formation of the isopropylaminomethyl cation ([CH₂(NH)CH(CH₃)₂]⁺) at m/z 86 and the tropylium cation ([C₇H₇]⁺) at m/z 91 after rearrangement.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 149 | [C₁₀H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [M - CH₃]⁺ | Loss of a methyl radical |

| 106 | [M - C₃H₇]⁺ or [C₈H₁₀N]⁺ | Loss of isopropyl radical (Benzylic Cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium cation |

Diagram: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted EI-MS fragmentation pathway for this compound.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the unambiguous identification of a chemical substance. The following diagram outlines the process, starting from an unknown sample to final confirmation.

Diagram: General Workflow for Spectroscopic Identification

Caption: A stepwise workflow for the spectroscopic identification of an organic compound.

Conclusion

This guide provides a robust, albeit largely predictive, spectroscopic profile for this compound. By integrating predicted NMR and MS data with established principles of IR spectroscopy and a comparative analysis with its 4-isomer, researchers are equipped with a strong framework for the identification and characterization of this compound. The provided protocols represent best practices in the field, ensuring that data acquired in the laboratory can be reliably compared against the information presented herein.

References

Note: As direct experimental data for this compound is scarce, this reference list includes sources for the comparative data of isomers and general spectroscopic principles.

-

NIST Chemistry WebBook. (2023). p-Isopropylbenzylamine. National Institute of Standards and Technology. [Link]

-

PubChem. (2024). This compound Hydrochloride. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Navigating Ambiguity: A Technical Guide to 3-Isopropylbenzylamine for the Research Scientist

An In-depth Examination of a Chemical's Identity, Putative Synthesis, and Anticipated Safety Profile in the Absence of Definitive Regulatory Data

For the diligent researcher, the accurate identification and safe handling of chemical reagents are foundational to experimental success and laboratory safety. This guide confronts a common challenge in chemical sourcing and synthesis: the case of 3-Isopropylbenzylamine. A targeted investigation reveals a significant lack of a dedicated CAS (Chemical Abstracts Service) number and a formal Safety Data Sheet (SDS) for this specific positional isomer.

This absence of readily available, authoritative data creates a notable risk, primarily due to the high potential for confusion with its well-documented structural isomer, N-isopropylbenzylamine (CAS No. 102-97-6)[1][2]. This document serves as a technical guide to navigate this ambiguity. It will provide a thorough analysis of the available information, propose a scientifically grounded synthetic pathway, and establish a cautious, inferred safety protocol based on analogous chemical structures.

The Isomeric Distinction: A Point of Critical Importance

The core of the issue lies in the isomeric relationship between this compound and N-isopropylbenzylamine. While both share the same molecular formula (C₁₀H₁₅N) and molecular weight (approximately 149.24 g/mol ), their structural arrangements are fundamentally different, leading to distinct chemical and biological properties[3][4].

-

This compound : The isopropyl group is substituted at the 3-position of the phenyl ring. The amine is a primary amine.

-

N-Isopropylbenzylamine : The isopropyl group is substituted on the nitrogen atom of the benzylamine. This is a secondary amine.

This structural variance is paramount. The reactivity, physical properties, and, most importantly, the toxicological profiles of primary versus secondary amines can differ significantly. Researchers intending to synthesize or utilize this compound must be acutely aware of this and ensure they are not inadvertently working with the N-isopropyl isomer, for which a substantial body of data exists.

Safety Data for the Analogue: N-Isopropylbenzylamine (CAS 102-97-6)

In the absence of a specific SDS for this compound, a prudent approach is to meticulously review the safety data for its closest, well-documented analogue. The following information is derived from the Safety Data Sheet for N-isopropylbenzylamine and should be considered as a baseline for handling any novel benzylamine derivative until empirical data can be generated.

Table 1: GHS Hazard Information for N-Isopropylbenzylamine (CAS 102-97-6) [3][5][6]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects |

Personal Protective Equipment (PPE) and Handling: [5][6]

-

Engineering Controls : Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

-

Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. Ensure full skin coverage.

-

Respiratory Protection : If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

Handling : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

Proposed Synthesis of this compound: A Protocol Based on Reductive Amination

While no direct, optimized synthesis for this compound is readily found in the literature, a reliable pathway can be extrapolated from established methods for analogous compounds, such as 4-isopropylbenzylamine[7]. The most logical and widely applicable method is the reductive amination of 3-isopropylbenzaldehyde.

This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its reduction to the corresponding primary amine.

Caption: Reductive Amination Workflow for this compound Synthesis.

Detailed Experimental Protocol:

This protocol is adapted from a known procedure for a similar transformation and should be optimized for the specific substrates[7].

-

Imine Formation :

-

In a round-bottom flask, dissolve 3-isopropylbenzaldehyde (1.0 equivalent) and a significant excess of an ammonia source, such as ammonium acetate (approximately 10 equivalents), in a suitable solvent like methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

-

Reduction :

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise. These reagents are selective for the imine over the aldehyde.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification :

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cautiously quench the reaction by adding 1M HCl in a fume hood.

-

Basify the aqueous solution with 2M NaOH to a pH > 10.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel to yield pure this compound.

-

Physicochemical and Toxicological Considerations

Table 2: Predicted and Known Properties of Isopropylbenzylamine Isomers

| Property | This compound (Predicted) | N-Isopropylbenzylamine (Known) |

| CAS Number | Not assigned | 102-97-6[1] |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N[1] |

| Molecular Weight | 149.24 g/mol | 149.24 g/mol [1] |

| Appearance | Colorless to pale yellow liquid (Expected) | Clear, slightly yellow liquid[3] |

| Boiling Point | ~200-220 °C (Estimated) | 200 °C[5] |

| Density | ~0.9 g/mL (Estimated) | 0.892 g/mL at 25 °C[5] |

The toxicity of this compound has not been formally studied. However, based on its structure as a primary aromatic amine, it can be inferred that it will likely be a skin and eye irritant and may cause respiratory tract irritation, similar to its N-substituted isomer[3]. Recent studies on N-isopropylbenzylamine have indicated that it can induce toxicity in neuronal cell lines by increasing nitric oxide levels[2]. While it is not a direct analogue, this raises concerns about the potential neurotoxicity of any related isomers and underscores the need for cautious handling.

Conclusion and Recommendations for Researchers

The case of this compound highlights a critical aspect of chemical research: the need for rigorous verification of a compound's identity and a conservative approach to safety in the face of incomplete data. There is no readily available CAS number or SDS for this compound, and it is frequently confused with its isomer, N-isopropylbenzylamine.

Researchers working with this compound should:

-

Acknowledge the Data Gap : Recognize that this is not a well-characterized compound.

-

Assume Hazard : In the absence of specific data, treat this compound with the same level of caution as its known hazardous isomer, N-isopropylbenzylamine. Adhere strictly to the PPE and handling guidelines outlined in this guide.

-

Confirm Identity : Any synthesis of this compound must be followed by rigorous analytical confirmation (e.g., NMR, Mass Spectrometry) to ensure the correct isomer has been produced and to assess its purity.

-

Document Findings : It is incumbent upon researchers who synthesize and characterize this compound to publish their findings, including spectroscopic data and any observed safety considerations, to help fill the existing knowledge gap.

By approaching this and similar chemical ambiguities with scientific rigor and a safety-first mindset, the research community can continue to innovate while ensuring the well-being of its members.

References

-

Isopropylbenzylamine. PubChem. Retrieved January 14, 2026, from [Link]

-

Isopropylbenzylamine. Wikipedia. Retrieved January 14, 2026, from [Link]

-

Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. Patsnap Eureka. Retrieved January 14, 2026, from [Link]

Sources

- 1. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. Isopropylbenzylamine Explained: Uses, Risks, and Legal Status [eureka.patsnap.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Isopropylbenzylamine: Properties, Synthesis, and Applications

Foreword: A Note on Isomeric Specificity

It is critically important for the reader to distinguish the subject of this guide, 3-isopropylbenzylamine, from its more commonly referenced isomer, N-isopropylbenzylamine. The positional difference of the isopropyl group—on the aromatic ring at the meta-position versus on the nitrogen atom—imparts distinct physical, chemical, and pharmacological properties. This guide is exclusively focused on the meta-substituted isomer, a compound of growing interest in medicinal chemistry for its unique structural attributes.

Executive Summary

This compound is a primary aromatic amine that serves as a versatile building block in modern organic synthesis. Its structure, characterized by an isopropyl group at the meta-position of the benzyl ring, offers a unique combination of steric bulk and lipophilicity. These features are increasingly leveraged by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic profiles of novel drug candidates. This technical guide provides a comprehensive exploration of the core physicochemical properties, a detailed protocol for its synthesis via reductive amination, an analysis of its chemical behavior, and an overview of its applications in the field of drug discovery and development.

Molecular Identity and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research. The defining characteristics of this compound are detailed below.

Chemical Structure:

Caption: Molecular structure of this compound.

Table of Physicochemical Data

This table summarizes the key physical and chemical properties of this compound, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 26425-15-2 | |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 225-227 °C (lit.) | |

| Density | 0.931 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.516 (lit.) | |

| pKa (Predicted) | ~9.6 | [2] |

| XLogP3 (Predicted) | 2.6 | [1] |

| PubChem CID | 122262 (free base) | [1] |

Expert Commentary: The predicted XLogP3 value of 2.6 indicates a moderate lipophilicity, a desirable trait for many drug candidates as it influences membrane permeability and target engagement. The predicted pKa suggests that at physiological pH 7.4, the amine group will be predominantly protonated, rendering the molecule water-soluble and capable of forming ionic interactions with biological targets. The meta-substitution pattern is particularly noteworthy; it avoids the ortho-positions, which are often sites of metabolic hydroxylation, and the para-position, which can be critical for certain receptor interactions. This makes the 3-isopropyl motif a strategic choice for chemists looking to fine-tune a molecule's metabolic stability and binding orientation.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved through the reductive amination of 3-isopropylbenzaldehyde. This method is favored for its operational simplicity, high yields, and the commercial availability of the starting aldehyde.

Synthetic Workflow Overview

The transformation from aldehyde to primary amine is a two-stage, one-pot process. First, the aldehyde reacts with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the target primary amine. Careful control of stoichiometry and reaction conditions is essential to prevent the formation of secondary and tertiary amine byproducts.

Caption: Reductive amination workflow.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

3-Isopropylbenzaldehyde

-

Ammonium acetate

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-isopropylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde). To this solution, add a large excess of ammonium acetate (10 eq). Stir the resulting mixture vigorously at room temperature for 1-2 hours. The use of a large excess of the ammonia source is a critical control measure to drive the equilibrium towards the primary imine and minimize the formation of secondary amine byproducts.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq). This exothermic step must be controlled to prevent overheating, which can lead to side reactions. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of distilled water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the remaining aqueous residue, add diethyl ether and a saturated solution of sodium bicarbonate to neutralize any residual acid and ensure the amine is in its free base form. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid.

Chemical Reactivity and Handling

This compound exhibits the characteristic reactivity of a primary benzylic amine. The nitrogen's lone pair of electrons confers both nucleophilicity and basicity.

-

N-Functionalization: It readily undergoes acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides to form secondary and tertiary amines. These reactions are fundamental for incorporating the 3-isopropylbenzyl motif into larger molecular scaffolds.

-

Salt Formation: As a base, it reacts with both organic and inorganic acids to form the corresponding ammonium salts, which typically exhibit increased crystallinity and aqueous solubility—properties that are often advantageous for pharmaceutical formulation.

-

Stability and Storage: The compound is stable under standard conditions but is susceptible to slow oxidation upon exposure to air, which may result in discoloration. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark location.

Relevance and Applications in Drug Development

The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound offers distinct advantages for rational drug design.

Role as a Bioactive Scaffold

The meta-isopropyl group serves several key functions:

-

Modulation of Lipophilicity: It increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and access lipophilic binding pockets within target proteins.

-

Steric Influence: The steric bulk of the isopropyl group can be used to orient the molecule within a binding site, potentially increasing binding affinity and selectivity for the target.

-

Metabolic Blocking: By occupying the meta-position, the isopropyl group can sterically hinder metabolic enzymes (e.g., Cytochrome P450s) that might otherwise hydroxylate the aromatic ring, thereby improving the metabolic stability and half-life of a drug candidate.

Sources

Discovery and history of 3-Isopropylbenzylamine

An In-depth Technical Guide to N-Isopropylbenzylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

N-Isopropylbenzylamine, a secondary amine with the molecular formula C₁₀H₁₅N, occupies a unique and dichotomous position in the chemical landscape.[1][2] On one hand, it serves as a functional intermediate in legitimate organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[3][4][5] On the other, its striking physical resemblance to crystalline methamphetamine has led to its use as a diluent or outright substitute in illicit drug markets, bringing it to the attention of law enforcement and public health officials.[2][4][6][7] This guide provides a comprehensive technical overview of N-Isopropylbenzylamine, covering its chemical identity, historical context, synthesis methodologies, legitimate applications, and the critical toxicological and pharmacological findings that are shaping our understanding of its public health risks.

Chemical Identity and Nomenclature

While occasionally referred to by various synonyms, the subject of this guide is most accurately identified by the following nomenclature:

-

Preferred IUPAC Name: N-Benzylpropan-2-amine[6]

-

Common Names: N-Isopropylbenzylamine, N-Benzyl-N-isopropylamine

-

CAS Number: 102-97-6[8]

It is important to distinguish N-Isopropylbenzylamine, where the isopropyl group is attached to the nitrogen atom, from its structural isomers such as (3-isopropylphenyl)methanamine, where the isopropyl group would be on the benzyl ring. The vast majority of scientific and regulatory literature discusses the N-substituted isomer.

Physicochemical Properties

N-Isopropylbenzylamine is a colorless to pale yellow liquid at room temperature with a characteristic amine odor.[1] Its hydrochloride salt forms clear, crystalline solids that visually mimic high-purity methamphetamine hydrochloride, a key factor in its use as an adulterant.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | PubChem[8], Guidechem[1] |

| Molar Mass | 149.23 g/mol | PubChem[8] |

| Appearance | Colorless to pale yellow liquid | Guidechem[1] |

| Boiling Point | ~200 °C | ChemicalBook[9] |

| Density | ~0.892 g/mL at 25 °C | ChemicalBook[9] |

| Refractive Index | ~1.502 (n20/D) | ChemicalBook[9] |

| Solubility | Limited solubility in water; soluble in organic solvents. | Guidechem[1] |

Historical Context and Emergence

N-Isopropylbenzylamine has appeared in chemical literature for many years, primarily as an intermediate in various organic synthesis applications without drawing significant attention.[6] Its profile changed dramatically in the mid-to-late 2000s when law enforcement, particularly the U.S. Drug Enforcement Administration (DEA), began identifying it in seized samples purported to be methamphetamine.[5][6]

This emergence was driven by clandestine laboratory operators seeking a cheap, uncontrolled substance that could be used to dilute or completely substitute for methamphetamine, increasing profits.[2][4] The similar appearance of its crystalline salt and its ability to bypass standard field drug tests, which often couldn't distinguish it from methamphetamine, made it an effective adulterant.[2][10] While anecdotal reports from users suggested different and often unpleasant side effects compared to actual methamphetamine, such as headaches and confusion, scientific investigation into its pharmacological effects has only recently begun.[6][7][11]

Synthesis Methodologies

The synthesis of N-Isopropylbenzylamine is straightforward and can be accomplished via several established organic chemistry pathways. The most common and industrially viable methods involve reductive amination and nucleophilic substitution.

Reductive Amination of Benzaldehyde and Isopropylamine

This is a highly versatile and common one-pot method.[4] The reaction proceeds by first forming an imine (a Schiff base) from the condensation of benzaldehyde and isopropylamine. This intermediate is then reduced in situ to the final secondary amine product.

Causality of Experimental Choices:

-

Reactants: Benzaldehyde is the carbonyl source, and isopropylamine provides the amine.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing the imine C=N bond without affecting the aromatic ring.[7] Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less selective and require more stringent anhydrous conditions.[12]

-

Solvent: A protic solvent like methanol or 2,2,2-trifluoroethanol (TFE) is often used as it facilitates both imine formation and the reduction step.[7][12]

Experimental Workflow: Reductive Amination

Caption: Workflow for N-Isopropylbenzylamine synthesis via reductive amination.

Detailed Protocol (Reductive Amination):

-

A solution of benzaldehyde (1 mmol) in 2,2,2-trifluoroethanol (TFE, 2 mL) is stirred in a reaction vessel at 35-40 °C.[7]

-

After 5 minutes, isopropylamine (1 mmol) is added to the mixture, and it is stirred vigorously.[7]

-

After another 5 minutes, sodium borohydride (1.2 mmol) is added portion-wise. The reaction progress is monitored by Thin-Layer Chromatography (TLC).[7]

-

Upon completion, the mixture is filtered, and the collected solid residue is washed with TFE.[7]

-

The solvent from the filtrate is removed by distillation.[7]

-

The resulting crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure N-Isopropylbenzylamine (Typical Yield: ~90%).[7]

Other Synthesis Routes

-

Nucleophilic Substitution: This method involves the reaction of benzyl chloride with isopropylamine. A base is required to neutralize the HCl byproduct. This route can sometimes lead to over-alkylation, producing tertiary amines as byproducts.[13]

-

Reduction of N-isopropylbenzamide: N-isopropylbenzamide can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the target amine.[12]

Applications in Legitimate Synthesis

In the context of drug development and fine chemical manufacturing, N-Isopropylbenzylamine serves as a valuable intermediate.[5] Its primary role is as a precursor or building block. The secondary amine functionality can be a key pharmacophore or be used to introduce the N-benzylisopropyl group onto a larger molecule. It is also used as a protected amine in multi-step syntheses.[14]

Toxicology and Public Health Concerns

Initial safety data classifies N-Isopropylbenzylamine as a hazardous substance.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

Recent scientific studies have moved beyond basic irritation warnings to investigate its cellular toxicity and pharmacological effects, driven by its prevalence as a methamphetamine adulterant.

In Vitro Toxicity via Nitric Oxide Pathway

A 2022 study published in Toxicology provided the first significant insight into the cellular mechanism of N-Isopropylbenzylamine's toxicity.[6][11]

-

Findings: The study demonstrated that N-isopropylbenzylamine induces cell death in neuronal cell lines (SN4741, SH-SY5Y, and PC12) with IC₅₀ values in the 1-3 mM range.[11]

-

Mechanism: The toxicity was found to be linked to a time- and concentration-dependent increase in the expression of neuronal nitric oxide synthase (nNOS). This led to elevated intracellular levels of nitric oxide (NO), a key signaling molecule that can be toxic at high concentrations. The use of an nNOS inhibitor significantly prevented the observed cell death, confirming the pathway's involvement.[11]

Proposed Mechanism of N-Isopropylbenzylamine Toxicity

Caption: Proposed toxic pathway of N-Isopropylbenzylamine in neuronal cells.

Abuse Potential and Reinforcing Effects

While not considered a classical stimulant, a 2024 study investigated the abuse potential of N-Isopropylbenzylamine in rodents using conditioned place preference (CPP), sensitization, and self-administration models.[15]

-

Findings: The study found that N-isopropylbenzylamine does have reinforcing effects and potential for abuse. Mice showed a significant preference for environments associated with the drug, and rats would self-administer it intravenously.[15]

-

Comparison to Methamphetamine: However, the study concluded that both the psychomotor stimulation and the reinforcing effectiveness of N-isopropylbenzylamine are significantly lower than those of methamphetamine.[15] This suggests that while it does have abuse potential, it is a less potent reinforcer than the drug it is often sold as.

Conclusion

N-Isopropylbenzylamine is a compound with a dual identity. For the synthetic chemist, it is a useful intermediate with straightforward preparation methods. For public health and law enforcement, it is a substance of concern due to its widespread use to adulterate illicit methamphetamine. Recent toxicological and pharmacological data confirm that N-Isopropylbenzylamine is not an inert diluent; it possesses inherent cellular toxicity through the nitric oxide pathway and has a measurable, albeit lower, abuse potential compared to methamphetamine. This underscores the danger for users who may be unknowingly exposed to a substance with a different and potentially harmful pharmacological profile.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66024, Isopropylbenzylamine. Retrieved from [Link]

-

Chembida (n.d.). N-Benzyl-tert-butylamine: A Key Intermediate for Organic Synthesis. Retrieved from [Link]

-

Wikipedia (n.d.). Isopropylbenzylamine. Retrieved from [Link]

-

Patsnap (2025). Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. Retrieved from [Link]

-

Organic Syntheses (n.d.). tert-BUTYL ISOCYANIDE. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2021). What is isopropylbenzylamine used for?. Retrieved from [Link]

- Google Patents (2009). CN101607914A - Simple method for preparing to tert-butyl benzyl amine.

- Google Patents (2010). CN101704755A - Method for preparing p-tert-butylbenzylamine.

-

Patsnap (2020). Method for synthesizing N-isopropylbenzylamine. Retrieved from [Link]

-

Erowid Crew (2022). DrugsData | Meth and the N-Isopropylbenzylamine “N-Iso” Boogeyman. Retrieved from [Link]

-

Xu, P., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. Retrieved from [Link]

-

Lai, M., et al. (2024). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. British Journal of Pharmacology. Retrieved from [Link]

- Google Patents (2020). CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Isopropylbenzylamine Explained: Uses, Risks, and Legal Status [eureka.patsnap.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 7. N-Isopropylbenzylamine synthesis and N-Isopropylbenzylamine uses_Chemicalbook [chemicalbook.com]

- 8. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Isopropylbenzylamine | 102-97-6 [chemicalbook.com]

- 10. CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine - Google Patents [patents.google.com]

- 11. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 14. nbinno.com [nbinno.com]

- 15. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

3-Isopropylbenzylamine: A Scoping Review and Technical Guide for Future Research

Abstract

This technical guide provides a comprehensive analysis of 3-Isopropylbenzylamine, a substituted benzylamine with a notable absence of dedicated research in the existing scientific literature. In contrast to its well-documented structural isomer, N-isopropylbenzylamine, the properties and potential applications of the 3-isopropyl isomer remain largely unexplored. This document serves as a foundational resource for researchers, scientists, and drug development professionals by first delineating the current knowledge gap and then proposing a structured roadmap for future investigation. We will explore potential synthetic methodologies, hypothesize promising areas of biological and pharmacological research based on structure-activity relationships of analogous compounds, and provide detailed, actionable experimental protocols to catalyze the exploration of this scientifically intriguing molecule.

Introduction: The Isomeric Enigma of Isopropylbenzylamine

The landscape of chemical research is replete with instances of structural isomers exhibiting vastly different physicochemical properties and biological activities. A striking example of this is found within the isopropylbenzylamine family. While N-isopropylbenzylamine (CAS 102-97-6) has garnered significant attention, primarily due to its structural similarity to methamphetamine and its illicit use as a cutting agent, its positional isomer, this compound, remains in scientific obscurity.[1][2] The PubChem database lists a hydrochloride salt of this compound with the CAS number 597561-69-8, confirming its existence as a synthesized compound. However, a thorough review of scientific databases and patent literature reveals a significant dearth of information regarding its synthesis, characterization, and potential applications.

This guide aims to rectify this knowledge deficit by providing a forward-looking perspective on the potential research avenues for this compound. By leveraging established principles of organic synthesis and drawing parallels from the known biological activities of other substituted benzylamines, we will outline a series of proposed studies designed to unlock the potential of this under-investigated molecule.

Distinguishing this compound from N-Isopropylbenzylamine

It is imperative to clearly distinguish between the two isomers to avoid confusion and misattribution of properties.

-

N-Isopropylbenzylamine: The isopropyl group is attached to the nitrogen atom of the benzylamine core.

-

This compound: The isopropyl group is attached to the third carbon atom of the benzene ring.

This seemingly subtle difference in substituent placement can have profound effects on the molecule's steric and electronic properties, which in turn dictate its reactivity and interaction with biological targets.

Proposed Synthetic Routes for this compound

While no specific synthesis for this compound has been published, its preparation can be reasonably extrapolated from standard organic synthesis methodologies for primary amines. The two most promising approaches are the reductive amination of 3-isopropylbenzaldehyde and the alkylation of ammonia with a 3-isopropylbenzyl halide.

Reductive Amination of 3-Isopropylbenzaldehyde

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[3][4] This approach involves the reaction of an aldehyde or ketone with ammonia to form an imine, which is then reduced in situ to the corresponding primary amine.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, relatively safe to handle. | May require acidic catalysts, potential for side reactions. |

| Catalytic Hydrogenation (H₂/Pd-C) | High yielding, clean reaction. | Requires specialized high-pressure equipment. |

-

Imine Formation: Dissolve 3-isopropylbenzaldehyde (1 equivalent) in methanol. Add a solution of ammonia in methanol (10-20 equivalents) and stir at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Reductive amination workflow for this compound synthesis.

Alkylation of Ammonia with 3-Isopropylbenzyl Halide

The direct alkylation of ammonia with an alkyl halide is another classical method for amine synthesis.[5][6] To favor the formation of the primary amine and minimize over-alkylation to secondary and tertiary amines, a large excess of ammonia is crucial.[7]

-

Reaction Setup: In a sealed pressure vessel, combine 3-isopropylbenzyl chloride or bromide (1 equivalent) with a large excess of a concentrated solution of ammonia in ethanol (e.g., 50-100 equivalents).

-

Reaction Conditions: Heat the sealed vessel to a temperature of 80-100°C for 12-24 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.

-

Work-up: After cooling the vessel to room temperature, carefully vent any excess ammonia. Remove the ethanol under reduced pressure.

-

Purification: Treat the residue with a strong base (e.g., NaOH) to liberate the free amine from its ammonium salt. Extract the amine with ether, dry the organic layer, and remove the solvent. The product can be further purified by distillation.

Caption: Alkylation of ammonia for this compound synthesis.

Potential Research Areas and Corresponding Methodologies

The versatile benzylamine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[8] The introduction of a lipophilic isopropyl group at the meta position of the benzene ring in this compound is likely to significantly influence its pharmacological profile.

Antimicrobial Activity

Substituted benzylamines have been reported to possess antibacterial and antifungal properties.[9] The lipophilicity of the isopropyl group in this compound may enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.

-

Synthesis and Characterization: Synthesize this compound using one of the methods described above and confirm its structure and purity using NMR, IR, and mass spectrometry.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate at the appropriate temperature and duration.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogues with varying substituents on the benzene ring to probe the SAR and optimize antimicrobial activity.

Caption: Workflow for investigating the antimicrobial potential of this compound.

Enzyme Inhibition

The benzylamine core is present in numerous enzyme inhibitors. For instance, substituted benzylamines have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in hormone-dependent cancers.[10] The position of substituents on the aromatic ring can significantly impact inhibitory potency.

-

Target Selection: Based on computational docking studies and literature precedents for substituted benzylamines, select a panel of relevant enzymes for screening (e.g., monoamine oxidases, histone deacetylases, or specific dehydrogenases).

-

In Vitro Enzyme Inhibition Assays:

-

Utilize commercially available enzyme inhibition assay kits or develop in-house assays.

-

Measure the enzymatic activity in the presence of varying concentrations of this compound.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Kinetic Studies: For promising hits, perform enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Central Nervous System (CNS) Activity

The structural similarity of benzylamines to endogenous neurotransmitters has led to their exploration as CNS-active agents. While N-isopropylbenzylamine is reported to have some stimulant effects, the pharmacology of this compound is completely unknown.[11] The meta-isopropyl substitution may confer selectivity for specific receptor subtypes.

-

In Vitro Receptor Binding Assays: Screen this compound against a panel of CNS receptors and transporters (e.g., dopamine, serotonin, and norepinephrine receptors and transporters) to determine its binding affinities.

-

In Vivo Behavioral Studies: In animal models, assess the effects of this compound on locomotor activity, anxiety (e.g., elevated plus-maze), and depression (e.g., forced swim test).

-

Neurochemical Analysis: Following behavioral studies, analyze brain tissue to measure changes in neurotransmitter levels to elucidate the compound's mechanism of action.

Conclusion and Future Directions

This compound represents a significant untapped area in chemical and pharmacological research. This technical guide has outlined a clear path forward for its investigation, from proposed synthetic routes to a range of potential biological applications. The lack of existing data presents a unique opportunity for researchers to make foundational discoveries in the field of substituted benzylamines. The systematic exploration of its antimicrobial, enzyme inhibitory, and CNS activities, guided by the principles of structure-activity relationship studies, holds the promise of uncovering a novel chemical entity with potential therapeutic applications. It is our hope that this guide will serve as a catalyst for such research, bringing this compound out of the shadows and into the forefront of scientific inquiry.

References

- Allan, A. M., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.

- BenchChem. (2025). The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. Benchchem.

- BenchChem. (2025).

-

PubChem. (n.d.). This compound Hydrochloride. PubChem. Retrieved January 14, 2026, from [Link]

- Patsnap Eureka. (2025). Isopropylbenzylamine Explained: Uses, Risks, and Legal Status.

- Guidechem. (n.d.). Isopropylbenzylamine 102-97-6 wiki. Guidechem.

- Wikipedia. (n.d.). Isopropylbenzylamine. Wikipedia.

- Kumar, D., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)

- BenchChem. (2025). The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. Benchchem.

- ChemicalBook. (n.d.). N-Isopropylbenzylamine synthesis. ChemicalBook.

- YouTube. (2021).

- Patsnap Eureka. (n.d.). Method for synthesizing N-isopropylbenzylamine.

- DTIC. (n.d.).

- Usiena air. (n.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Usiena air.

- Wikipedia. (n.d.).

- The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry.

- Infinity Learn. (n.d.).

- ResearchGate. (2024). (Bio)isosteres of ortho - and meta -substituted benzenes.

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Ammonia. Chemistry LibreTexts.

- Organic Chemistry Portal. (n.d.).

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

- Leah4Sci. (2021). Ortho Meta Para Directing Effects in EAS Reactions. Leah4Sci.

- YouTube. (2020). 23.

- Wikipedia. (n.d.). Isopropylbenzylamine. Wikipedia.

Sources

- 1. CN1019013B - Synthesis method of catalyst - Google Patents [patents.google.com]

- 2. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Isopropylbenzylamine Derivatives and Analogues for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-isopropylbenzylamine derivatives and their analogues, designed for researchers, medicinal chemists, and professionals in drug development. It delves into the synthetic strategies, structure-activity relationships (SAR), and diverse biological activities of this chemical scaffold, offering insights to guide future research and development endeavors.

Introduction: The Versatility of the Benzylamine Scaffold

Benzylamine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an isopropyl group on the benzyl ring, particularly at the meta-position, creates a unique lipophilic and steric profile that can significantly influence a molecule's interaction with biological targets. While the isomeric N-isopropylbenzylamine has been extensively studied, often due to its illicit use as a methamphetamine mimic, the this compound core offers a distinct and underexplored area for therapeutic innovation.[1] This guide will focus on the synthesis, properties, and potential applications of derivatives built upon the this compound framework.

Synthetic Methodologies: Accessing the this compound Core and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired scale, available starting materials, and the nature of the substituents to be introduced.

Reductive Amination of 3-Isopropylbenzaldehyde

Reductive amination is a cornerstone of amine synthesis, offering a versatile and high-yielding approach. This two-step, one-pot process involves the reaction of 3-isopropylbenzaldehyde with an appropriate amine to form a Schiff base (imine) intermediate, which is then reduced to the target benzylamine derivative.

Experimental Protocol: Synthesis of N-Substituted 3-Isopropylbenzylamines via Reductive Amination

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 3-isopropylbenzaldehyde (1.0 eq.) in a suitable aprotic solvent such as methanol, ethanol, or dichloromethane.

-

Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution.

-

If the amine is used as a salt (e.g., hydrochloride), a mild base like triethylamine (1.1 eq.) should be added to liberate the free amine.

-

Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Carefully add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to control the exothermic reaction. Other reducing agents like sodium triacetoxyborohydride (STAB) can also be used, particularly for more sensitive substrates.

-

Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-